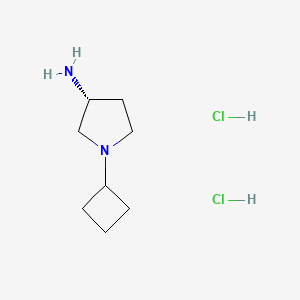

(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is a chiral amine compound with potential applications in medicinal chemistry. Its unique structure, featuring a cyclobutyl ring fused to a pyrrolidine ring, makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

Cyclobutylamine Formation: Starting from cyclobutanone, the compound undergoes reductive amination with ammonia or a primary amine to form cyclobutylamine.

Pyrrolidine Ring Formation: The cyclobutylamine is then reacted with a suitable reagent, such as 1,4-dibromobutane, under basic conditions to form the pyrrolidine ring.

Chiral Resolution: The resulting racemic mixture is resolved using chiral acids or chromatography to obtain the ®-enantiomer.

Salt Formation: Finally, the ®-1-Cyclobutylpyrrolidin-3-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: N-oxides, hydroxylamines, and nitroso derivatives.

Reduction: Secondary amines, alcohols, and hydrocarbons.

Substitution: Alkylated, acylated, and sulfonylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound in drug discovery and development.

Medicine: In medicinal chemistry, ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is explored for its potential therapeutic effects. It is investigated as a candidate for treating neurological disorders, infections, and other diseases.

Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure and reactivity make it a versatile intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. Pathways involved may include neurotransmitter regulation, signal transduction, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride: The enantiomer of the compound, with different biological activities and properties.

Cyclobutylamine: A simpler analog without the pyrrolidine ring, used in various chemical syntheses.

Pyrrolidine: A basic structure without the cyclobutyl group, commonly used in organic synthesis.

Uniqueness: ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride stands out due to its chiral nature and the presence of both cyclobutyl and pyrrolidine rings. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly as a histamine H3 receptor antagonist. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H14Cl2N and a molecular weight of approximately 213.15 g/mol. The compound features a pyrrolidine ring with a cyclobutyl substituent at the nitrogen atom, enhancing its structural uniqueness and biological activity. The dihydrochloride form increases its solubility in aqueous solutions, which is advantageous for pharmacological studies.

Histamine H3 Receptor Antagonism

The primary area of investigation for this compound is its role as a histamine H3 receptor antagonist . Histamine H3 receptors are involved in regulating neurotransmitter release in the central nervous system (CNS), making them potential therapeutic targets for various CNS disorders, including schizophrenia and Alzheimer's disease. Studies have shown that this compound exhibits significant affinity and selectivity for histamine receptors, which may lead to advancements in drug development for cognitive deficits and other related conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit histamine H3 receptor activity effectively. The compound's IC50 values indicate its potency in blocking receptor activity, which is crucial for understanding its therapeutic potential. For example, the compound has been shown to possess an IC50 value of approximately 14 nM against specific kinase interactions relevant to CNS signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps to ensure high yield and purity while minimizing racemization. Common methods include:

- Chiral Synthesis : Utilizing enantiopure reagents to achieve the desired stereochemistry.

- Cyclization Reactions : Employing cyclization techniques to form the pyrrolidine ring.

- Purification Techniques : Implementing chromatographic methods to isolate the final product in high purity.

These synthetic routes are essential for producing compounds with consistent biological activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-1-Cyclobutylpyrrolidin-3-amine | C8H14N | Enantiomeric form with potentially different biological activity |

| 3-Aminopyrrolidine dihydrochloride | C5H10ClN | Lacks cyclobutyl group; simpler structure |

| 1-Cyclobutylpiperidin-4-amine hydrochloride | C8H14ClN | Contains piperidine instead of pyrrolidine |

| 3-(3-Pyridinyl)cyclobutylamine dihydrochloride | C9H12ClN | Incorporates a pyridine ring; distinct pharmacological profile |

This table illustrates the diversity within this class of molecules while emphasizing the unique structural and functional characteristics of this compound that may influence its biological activity.

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various experimental models:

- Cognitive Function Models : In animal models simulating cognitive deficits, administration of this compound has shown improvements in memory and learning tasks, supporting its potential as a therapeutic agent for cognitive disorders.

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects against neurotoxic agents, suggesting its utility in treating neurodegenerative diseases.

These findings highlight the compound's promising role in pharmacology, particularly concerning CNS disorders .

Eigenschaften

IUPAC Name |

(3R)-1-cyclobutylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWLLUGSOXMYQP-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N2CC[C@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.